1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a tetrazole ring fused to a pyridazine ring, attached to a piperidine ring with a carboxylic acid group.
Preparation Methods
The synthesis of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted in the industrial production of such complex organic compounds .
Chemical Reactions Analysis
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a different position of the carboxylic acid group, which can lead to different chemical and biological properties
Tetrazolo[1,5-b]pyridazine derivatives: These compounds share the tetrazole-pyridazine core but may have different substituents, affecting their reactivity and applications
Properties
IUPAC Name |
1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c17-10(18)7-2-1-5-15(6-7)9-4-3-8-11-13-14-16(8)12-9/h3-4,7H,1-2,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGAIRBTOYHEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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